molecular formula C22H11Cl2FN2O3 B14096656 1-(3,4-Dichlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3,4-Dichlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14096656
M. Wt: 441.2 g/mol
InChI Key: WNDHLPYMBVOIQD-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups, including dichlorophenyl, fluoro, pyridinyl, and dihydrochromeno-pyrrole-dione moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 1-(3,4-Dichlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactionsCommon reaction conditions include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-(3,4-Dichlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H11Cl2FN2O3

Molecular Weight

441.2 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-7-fluoro-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H11Cl2FN2O3/c23-14-6-4-11(9-15(14)24)19-18-20(28)13-10-12(25)5-7-16(13)30-21(18)22(29)27(19)17-3-1-2-8-26-17/h1-10,19H

InChI Key

WNDHLPYMBVOIQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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